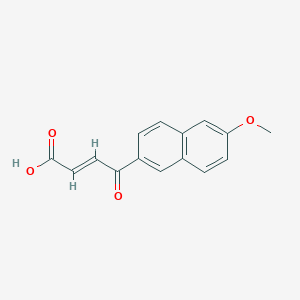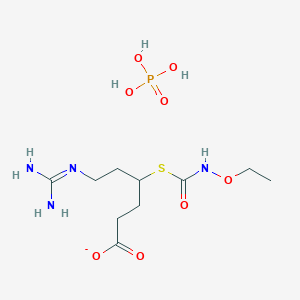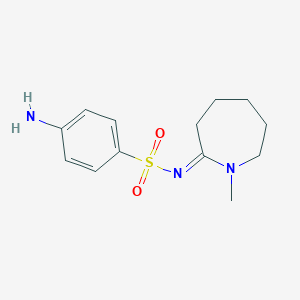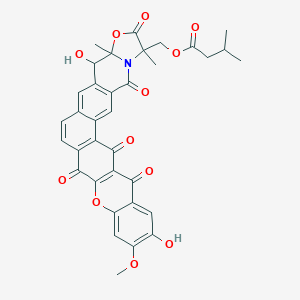![molecular formula C16H14N2O2S B238621 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B238621.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of Janus kinase inhibitors, which are known to regulate the immune system and inflammation.
Mecanismo De Acción
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide acts by inhibiting the activity of Janus kinases, which are involved in the signaling pathways of cytokines and growth factors. Specifically, it targets Janus kinase 3 (JAK3) and to a lesser extent, Janus kinase 1 (JAK1). By inhibiting these kinases, this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This leads to a reduction in inflammation and modulation of the immune response.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and increase the production of anti-inflammatory cytokines, such as IL-10. It can also reduce the activation of T cells and B cells, which are involved in the immune response. Additionally, this compound has been shown to reduce the production of autoantibodies, which are involved in autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide is its specificity for JAK3 and JAK1, which makes it a promising therapeutic agent for diseases that involve these kinases. Additionally, this compound has been shown to have a good safety profile in clinical trials. However, one of the limitations of this compound is its potential for off-target effects, which can lead to unwanted side effects. Additionally, the long-term effects of this compound are not yet fully understood.
Direcciones Futuras
There are several future directions for research on N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide. One area of research is the development of more selective JAK inhibitors that target specific kinases involved in different diseases. Another area of research is the investigation of the long-term effects of this compound, particularly in patients with chronic diseases. Additionally, further research is needed to understand the potential off-target effects of this compound and to develop strategies to minimize these effects. Finally, research on the combination of this compound with other therapeutic agents may lead to more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide involves several steps, including the preparation of the starting materials, the formation of the cyclopentane ring, and the introduction of the cyano and methoxy groups. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization. The synthesis of this compound has been described in detail in several research articles.
Aplicaciones Científicas De Investigación
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting these kinases, this compound can reduce inflammation and modulate the immune response.
Propiedades
Fórmula molecular |
C16H14N2O2S |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C16H14N2O2S/c1-20-11-5-2-4-10(8-11)15(19)18-16-13(9-17)12-6-3-7-14(12)21-16/h2,4-5,8H,3,6-7H2,1H3,(H,18,19) |
Clave InChI |
MMDCNYUHIUDGDU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)



![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B238570.png)
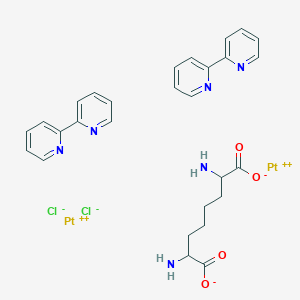
![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide](/img/structure/B238577.png)
